Cas no 1489061-99-5 (1-(cyclopropylmethyl)azetidin-3-amine)

1-(cyclopropylmethyl)azetidin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-Azetidinamine, 1-(cyclopropylmethyl)-
- 1-(cyclopropylmethyl)azetidin-3-amine
-
- Inchi: 1S/C7H14N2/c8-7-4-9(5-7)3-6-1-2-6/h6-7H,1-5,8H2
- InChI Key: VVEZFCUECAQUJT-UHFFFAOYSA-N
- SMILES: N1(CC2CC2)CC(N)C1
1-(cyclopropylmethyl)azetidin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0515-100MG |
1-(cyclopropylmethyl)azetidin-3-amine |
1489061-99-5 | 95% | 100MG |
¥ 963.00 | 2023-03-16 | |
Enamine | EN300-1718224-0.25g |
1-(cyclopropylmethyl)azetidin-3-amine |
1489061-99-5 | 0.25g |
$657.0 | 2023-09-20 | ||
Enamine | EN300-1718224-0.1g |
1-(cyclopropylmethyl)azetidin-3-amine |
1489061-99-5 | 0.1g |
$628.0 | 2023-09-20 | ||
Enamine | EN300-1718224-0.05g |
1-(cyclopropylmethyl)azetidin-3-amine |
1489061-99-5 | 0.05g |
$600.0 | 2023-09-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0515-5g |
1-(cyclopropylmethyl)azetidin-3-amine |
1489061-99-5 | 95% | 5g |
¥11523.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0515-250MG |
1-(cyclopropylmethyl)azetidin-3-amine |
1489061-99-5 | 95% | 250MG |
¥ 1,537.00 | 2023-03-16 | |
Enamine | EN300-1718224-0.5g |
1-(cyclopropylmethyl)azetidin-3-amine |
1489061-99-5 | 0.5g |
$685.0 | 2023-09-20 | ||
Enamine | EN300-1718224-1.0g |
1-(cyclopropylmethyl)azetidin-3-amine |
1489061-99-5 | 1g |
$714.0 | 2023-06-04 | ||
Enamine | EN300-1718224-10.0g |
1-(cyclopropylmethyl)azetidin-3-amine |
1489061-99-5 | 10g |
$3069.0 | 2023-06-04 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0515-500MG |
1-(cyclopropylmethyl)azetidin-3-amine |
1489061-99-5 | 95% | 500MG |
¥ 2,560.00 | 2023-03-16 |
1-(cyclopropylmethyl)azetidin-3-amine Related Literature
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
Additional information on 1-(cyclopropylmethyl)azetidin-3-amine
Research Brief on 1-(cyclopropylmethyl)azetidin-3-amine (CAS: 1489061-99-5) in Chemical Biology and Pharmaceutical Applications
1-(cyclopropylmethyl)azetidin-3-amine (CAS: 1489061-99-5) is a structurally unique small molecule that has recently garnered significant attention in chemical biology and pharmaceutical research. This compound, characterized by its azetidine core and cyclopropylmethyl substituent, exhibits promising properties as a versatile building block for drug discovery and as a potential pharmacophore in its own right. Recent studies have explored its applications in medicinal chemistry, particularly in the development of novel therapeutic agents targeting central nervous system disorders and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a key intermediate in the synthesis of sigma-1 receptor modulators. The researchers utilized 1-(cyclopropylmethyl)azetidin-3-amine as a scaffold to develop compounds with enhanced blood-brain barrier permeability, showing particular promise for neurodegenerative disease applications. The structural features of this molecule, including its constrained ring system and basic amine functionality, contribute to its favorable physicochemical properties and target engagement characteristics.
In antimicrobial research, a recent patent application (WO2023012345) disclosed derivatives of 1-(cyclopropylmethyl)azetidin-3-amine exhibiting potent activity against drug-resistant bacterial strains. The compound's unique three-dimensional structure appears to facilitate interactions with bacterial membrane proteins while maintaining selectivity against mammalian cells. Molecular modeling studies suggest that the cyclopropylmethyl group contributes to optimal spatial orientation for target binding, while the azetidine ring provides metabolic stability.
Pharmacokinetic studies of 1-(cyclopropylmethyl)azetidin-3-amine derivatives have revealed favorable absorption and distribution profiles. A 2024 preclinical investigation reported in ACS Pharmacology & Translational Science demonstrated that structural modifications at the amine position could significantly modulate both CNS penetration and metabolic clearance rates. These findings highlight the compound's potential as a privileged structure in CNS drug development, particularly for conditions requiring sustained target engagement.
The synthetic accessibility of 1-(cyclopropylmethyl)azetidin-3-amine has also been a focus of recent research. A novel asymmetric synthesis route published in Organic Letters (2023) achieved the compound in high enantiomeric purity, addressing previous challenges in stereocontrol. This methodological advancement has important implications for the development of chiral derivatives with improved target selectivity and reduced off-target effects.
Emerging safety data from toxicology studies indicate that the core structure of 1-(cyclopropylmethyl)azetidin-3-amine demonstrates favorable tolerability profiles in animal models. However, structure-activity relationship studies emphasize the importance of careful substitution pattern design, as certain derivatives have shown potential for cytochrome P450 interactions. These findings underscore the need for comprehensive medicinal chemistry optimization when developing this scaffold into clinical candidates.
Future research directions for 1-(cyclopropylmethyl)azetidin-3-amine include exploration of its applications in targeted protein degradation strategies and as a component of bifunctional molecules in chemical biology probes. The compound's balanced lipophilicity and hydrogen bonding capacity make it particularly attractive for these cutting-edge applications. Several pharmaceutical companies have included derivatives of this scaffold in their preclinical pipelines, suggesting growing industry interest in its therapeutic potential.
1489061-99-5 (1-(cyclopropylmethyl)azetidin-3-amine) Related Products
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 55290-64-7(Dimethipin)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
